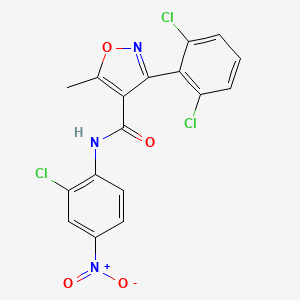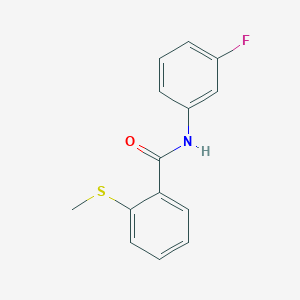![molecular formula C19H18ClNO B4963285 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one is a chemical compound that belongs to the family of cyclohexenones. It is commonly known as Clomiphene or Clomid and is widely used in the field of reproductive medicine. Clomiphene is a selective estrogen receptor modulator (SERM) that is used to induce ovulation in women who have difficulty conceiving due to anovulation or irregular menstrual cycles. In addition, Clomiphene is also used to treat male infertility by increasing the production of testosterone.
Wirkmechanismus
Clomiphene acts as a 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one by binding to estrogen receptors in the hypothalamus, pituitary gland, and ovary. This results in an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for ovulation. In men, Clomiphene stimulates the production of testosterone by increasing the secretion of LH.
Biochemical and physiological effects:
The biochemical and physiological effects of Clomiphene are primarily related to its ability to increase the production of FSH and LH. This results in the development of ovarian follicles, ovulation, and the production of estrogen and progesterone. In men, Clomiphene increases the production of testosterone, which can improve sperm count and motility.
Vorteile Und Einschränkungen Für Laborexperimente
Clomiphene has several advantages for use in lab experiments, including its ability to induce ovulation in animals for reproductive studies. However, it is important to note that Clomiphene can have variable effects on different animal species and may not be suitable for all experiments. In addition, Clomiphene can have potential side effects on animal health, such as ovarian cysts and uterine tumors.
Zukünftige Richtungen
There are several potential future directions for the use of Clomiphene in scientific research. One area of interest is the potential use of Clomiphene in the treatment of male infertility, as it has shown promising results in increasing testosterone production. Additionally, further investigation into the anti-estrogenic effects of Clomiphene may lead to its use in breast cancer treatment. Finally, the potential use of Clomiphene in the treatment of PCOS and other hormonal disorders warrants further investigation.
Synthesemethoden
The synthesis of Clomiphene involves several steps, including the condensation of 4-chloroaniline with 4-methylacetophenone to form 4-chloro-α,α-dimethylphenylacetonitrile. This intermediate is then converted to 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one through a series of reactions involving reduction, cyclization, and oxidation.
Wissenschaftliche Forschungsanwendungen
Clomiphene has been extensively studied for its use in inducing ovulation in women with infertility. It has also been investigated for its potential use in treating male infertility, hypogonadism, and polycystic ovary syndrome (PCOS). In addition, Clomiphene has been studied for its potential use in breast cancer treatment, as it has been shown to have anti-estrogenic effects.
Eigenschaften
IUPAC Name |
3-(4-chloroanilino)-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-13-2-4-14(5-3-13)15-10-18(12-19(22)11-15)21-17-8-6-16(20)7-9-17/h2-9,12,15,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGKCIDKXJHTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)amino]-5-(4-methylphenyl)cyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)

![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)
![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)

![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)